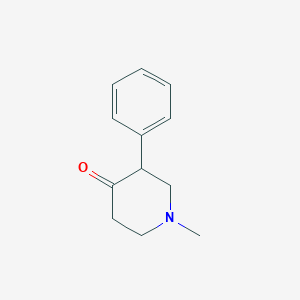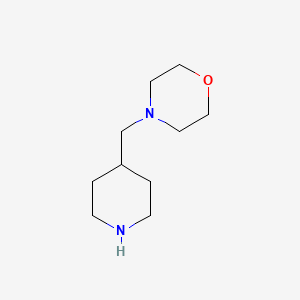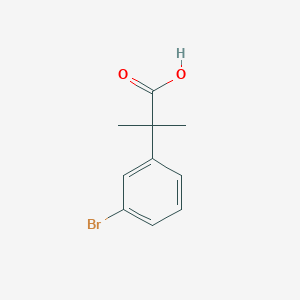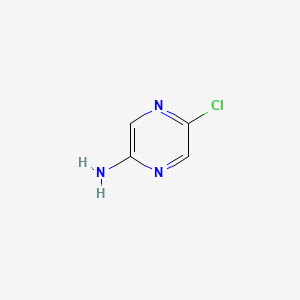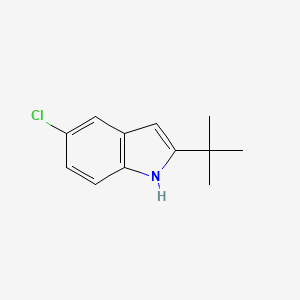
2-Tert-butyl-5-chloro-1H-indole
Vue d'ensemble
Description
The compound "2-Tert-butyl-5-chloro-1H-indole" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring can influence the physical and chemical properties of the molecule, potentially leading to unique reactivity and interaction patterns.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that introduce various functional groups to the indole core. For instance, the synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole was achieved through Fischer indole synthesis, which is a classical method for constructing the indole ring by reacting a hydrazine with a carbonyl compound under acidic conditions . Similarly, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involved a three-step substitution reaction, showcasing the versatility of indole chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed by spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . The indole ring system's planarity and the orientation of substituents can significantly affect the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which are often influenced by the substituents on the indole ring. For instance, the tert-butyl esters of indole-5-carboxylic acid were synthesized by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, demonstrating the reactivity of the carboxylic acid moiety in indole derivatives . The introduction of functional groups such as bromo and tert-butyl can lead to new and structurally interesting compounds, as seen in the synthesis of tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are closely related to their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting the molecule's boiling point, solubility, and crystallinity. The crystal structure analysis provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability . The electronic properties, such as the distribution of atomic charges and molecular electrostatic potential, are crucial for understanding the reactivity and biological activity of these molecules .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- X-Ray Structure and DFT Studies : Research conducted by Boraei et al. (2021) on triazolyl-indole compounds, including tert-butyl analogues, utilized single-crystal X-ray diffraction and NMR techniques for molecular structure confirmation. The study revealed significant insights into molecular packing, atomic charge distribution, and donor-acceptor interactions, underscoring the compound's potential in various scientific applications (Boraei, Soliman, Haukka, & Barakat, 2021).
Chemical Synthesis and Characterization
- Fischer Indole Synthesis : A study by Falke et al. (2011) reported the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, highlighting the Fischer indole synthesis approach. This study contributes to understanding the synthetic pathways and potential applications of tert-butyl-indole derivatives in chemical research (Falke, Bumiller, Harbig, Masch, Wobbe, & Kunick, 2011).
Applications in Catalysis and Organic Synthesis
- Catalysis and Synthesis of Indoles : Research by Beller et al. (2001) involved the amination of aryl chlorides using potassium tert-butoxide, leading to the synthesis of N-substituted indoles. This study emphasizes the role of tert-butyl compounds in facilitating key organic reactions, which are crucial in pharmaceutical and chemical industries (Beller, Breindl, Riermeier, & Tillack, 2001).
Advanced Biological Testing
- Synthesis of Potent Antagonists : Isherwood et al. (2012) conducted research on the synthesis of hexahydro-7,10-epiminocyclohepta[b]indole derivatives using tert-butyl compounds. This synthesis was part of the preparation of a potent 5-HT6 antagonist, demonstrating the compound's relevance in advanced biological testing (Isherwood, Guzzo, Henderson, Hsia, Kaur, Nacro, Narreddula, Panduga, Pathak, Shimpukade, Tan, Xiang, Qiang, & Ghosh, 2012).
Photocatalysis and Complex Molecule Construction
- Photocatalytic Dearomative Cycloaddition : A study by Oderinde et al. (2020) utilized tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters in a [2 + 2] cycloaddition reaction. This photocatalytic process is crucial for constructing complex molecules with potential pharmaceutical applications, emphasizing the utility of tert-butyl derivatives in photocatalysis (Oderinde, Ramirez, Dhar, Cornelius, Jorge, Aulakh, Sandhu, Pawluczyk, Sarjeant, Meanwell, Mathur, & Kempson, 2020).
Enzymatic Oxidation
- Chloroperoxidase Catalysis : Hartmann and Streb (2006) researched the chloroperoxidase-catalyzed oxidation of indole, using tert-butyl hydroperoxide as an oxidant. This study contributes to the understanding of enzymatic oxidation processes, with implications for the production of fine chemicals and pharmaceuticals (Hartmann & Streb, 2006).
Mécanisme D'action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities . They are prevalent in many natural products and drugs, playing a crucial role in cell biology .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities have sparked interest among researchers to synthesize a variety of indole derivatives .
Pharmacological Potential
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Analyse Biochimique
Biochemical Properties
2-Tert-butyl-5-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as GSK-3β and YbtE . The interaction of this compound with these enzymes can lead to the modulation of biochemical pathways, influencing cellular processes and functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to changes in cellular responses . These effects can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to inhibition or activation of their functions. For example, the binding of this compound to GSK-3β can inhibit its activity, resulting in downstream effects on gene expression and cellular processes . Additionally, this compound can induce changes in the expression of genes involved in metabolic pathways and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy in biochemical assays . Long-term exposure to this compound may lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies on indole derivatives have demonstrated threshold effects, where specific dosages are required to achieve desired outcomes . It is essential to determine the optimal dosage to maximize the benefits and minimize the risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence the metabolism of amino acids, lipids, and carbohydrates . The interaction of this compound with these metabolic pathways can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in specific cellular compartments can influence its efficacy and potency in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . The subcellular localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-tert-butyl-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFHRKGIPRJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500582 | |
| Record name | 2-tert-Butyl-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69622-40-8 | |
| Record name | 2-tert-Butyl-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






